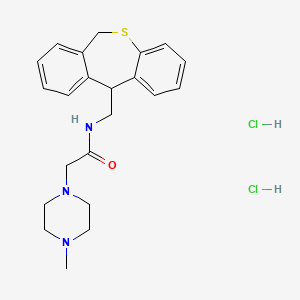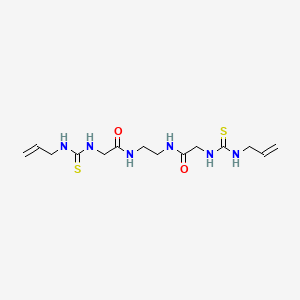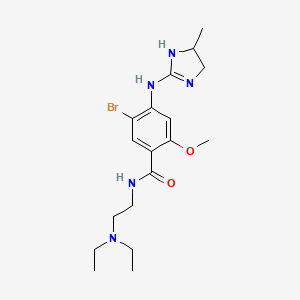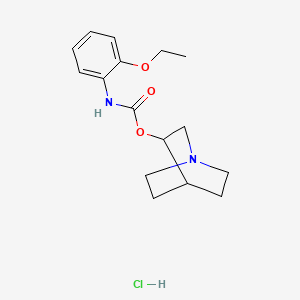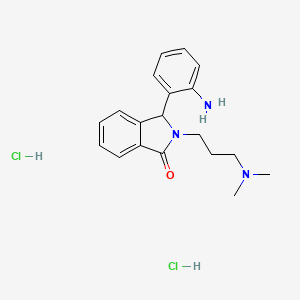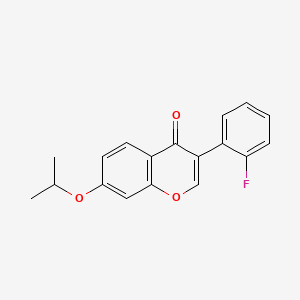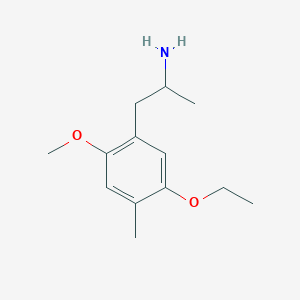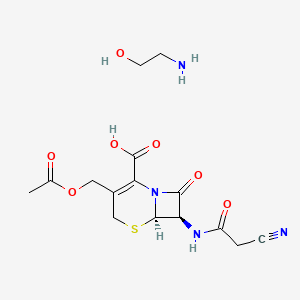
Cephacetrile ethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephacetrile ethanolamine salt is a derivative of cephacetrile, a broad-spectrum first-generation cephalosporin antibiotic. Cephacetrile is effective against both gram-positive and gram-negative bacterial infections and is known for its bacteriostatic properties . The ethanolamine salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cephacetrile is synthesized by reacting 7-aminocephalosporanic acid with cyanoacetyl chloride in the presence of tributylamine . The ethanolamine salt is then formed by neutralizing cephacetrile with ethanolamine under controlled conditions. The reaction typically involves dissolving cephacetrile in a suitable solvent, adding ethanolamine, and maintaining the reaction mixture at a specific temperature and pH to ensure complete neutralization.
Industrial Production Methods
Industrial production of cephacetrile ethanolamine salt follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and solvent composition to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cephacetrile ethanolamine salt undergoes various chemical reactions, including:
Oxidation: Cephacetrile can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert cephacetrile to its desacetyl derivative.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Desacetyl cephacetrile.
Substitution: Various substituted cephacetrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cephacetrile ethanolamine salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cephalosporin derivatives and their reactivity.
Biology: Employed in microbiological studies to evaluate its antibacterial efficacy against different bacterial strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Cephacetrile ethanolamine salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparación Con Compuestos Similares
Similar Compounds
Cefazolin: Another first-generation cephalosporin with similar antibacterial properties.
Cephalexin: A first-generation cephalosporin used to treat various bacterial infections.
Cefadroxil: Known for its extended half-life and effectiveness against gram-positive bacteria.
Uniqueness
Cephacetrile ethanolamine salt is unique due to its enhanced solubility and stability, which makes it more suitable for certain pharmaceutical applications compared to other cephalosporins. Its ethanolamine salt form also provides better pharmacokinetic properties, such as improved absorption and distribution in the body .
Propiedades
Número CAS |
84803-50-9 |
|---|---|
Fórmula molecular |
C15H20N4O7S |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2-aminoethanol |
InChI |
InChI=1S/C13H13N3O6S.C2H7NO/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;3-1-2-4/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);4H,1-3H2/t9-,12-;/m1./s1 |
Clave InChI |
FIUKYWZKCONOFR-WYUVZMMLSA-N |
SMILES isomérico |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


